

Application Notes and Protocols for Cleaving the ALD-PEG4-OPFP Linker

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Compound of Interest		
Compound Name:	ALD-PEG4-OPFP	
Cat. No.:	B1526763	Get Quote

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Introduction

The **ALD-PEG4-OPFP** linker is a cleavable linker system commonly employed in the synthesis of antibody-drug conjugates (ADCs) and other targeted bioconjugates. This linker incorporates a polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, a pentafluorophenyl (PFP) ester for efficient conjugation to amine-containing molecules such as antibodies, and a crucial acid-labile aldehyde (ALD) functionality for payload release. The aldehyde is typically present in a protected form, such as an acetal, which ensures stability at physiological pH but allows for controlled cleavage under acidic conditions, characteristic of the endosomal and lysosomal compartments within target cells.

The cleavage mechanism relies on the acid-catalyzed hydrolysis of the acetal to regenerate the aldehyde. This aldehyde is part of a self-immolative spacer that, upon its formation, undergoes a spontaneous electronic cascade to release the conjugated payload. This targeted release mechanism is a cornerstone of the design of effective and selective ADCs.

Mechanism of Cleavage

The cleavage of the **ALD-PEG4-OPFP** linker is a two-step process initiated by an acidic environment.



- Acid-Catalyzed Hydrolysis: In the acidic milieu of endosomes (pH 5.5-6.2) or lysosomes (pH 4.5-5.0), the acetal protecting group on the aromatic aldehyde is hydrolyzed, regenerating the free aldehyde.
- Self-Immolative Payload Release: The unmasked aldehyde, being part of a p-aminobenzyl
 carbamate or a similar self-immolative system, triggers a rapid 1,6-elimination reaction. This
 electronic cascade results in the formation of a stable quinone methide intermediate and the
 release of the unmodified payload and carbon dioxide.

This pH-dependent cleavage ensures that the cytotoxic payload is preferentially released inside the target cells, minimizing off-target toxicity.

Quantitative Data Summary

The cleavage kinetics of acetal-based linkers are highly dependent on the pH of the environment. The rate of hydrolysis increases significantly as the pH decreases. While specific kinetic data for the **ALD-PEG4-OPFP** linker is not publicly available, the following table summarizes typical pH-dependent cleavage data for structurally related acetal linkers used in drug delivery, demonstrating the principle of accelerated release in acidic conditions.

рН	Half-life of Acetal Linker Cleavage	Cleavage Condition
7.4	Several days to weeks	Stable in systemic circulation (physiological pH)
6.0	Hours to days	Gradual release in the tumor microenvironment
5.0	Minutes to hours	Rapid release in endosomal compartments
4.5	< 1 hour	Very rapid release in lysosomal compartments

Note: The exact half-life will vary depending on the specific chemical structure of the acetal and the local microenvironment.



Experimental Protocols

This section provides a general protocol for the in vitro cleavage of a payload from a bioconjugate linked via an ALD-PEG4 moiety. This protocol is intended as a starting point and may require optimization for specific applications.

Protocol 1: In Vitro pH-Dependent Cleavage Assay

Objective: To determine the rate of payload release from an ALD-PEG4-linked conjugate at different pH values.

Materials:

- ALD-PEG4-linked bioconjugate (e.g., ADC) of known concentration
- Phosphate-buffered saline (PBS), pH 7.4
- Citrate-phosphate buffer, pH 6.0
- Citrate-phosphate buffer, pH 5.0
- Acetate buffer, pH 4.5
- Quenching solution (e.g., Tris buffer, pH 8.0, to neutralize the reaction)
- Analytical HPLC system with a suitable column for separating the conjugate, payload, and other components
- Incubator or water bath at 37°C

Procedure:

- Preparation of Samples:
 - Prepare stock solutions of the ALD-PEG4-linked bioconjugate in PBS.
 - For each pH condition to be tested, dilute the stock solution to a final concentration of 1 mg/mL in the corresponding pre-warmed (37°C) buffer (pH 7.4, 6.0, 5.0, and 4.5).



Incubation:

- Incubate the samples at 37°C.
- Time-Point Sampling:
 - At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction mixture.
 - Immediately quench the reaction by adding the aliquot to the quenching solution to stop further cleavage.
- Analysis:
 - Analyze the samples by analytical HPLC to separate the intact bioconjugate from the released payload.
 - Quantify the peak areas corresponding to the intact conjugate and the free payload.
- Data Analysis:
 - Calculate the percentage of payload released at each time point for each pH condition.
 - Plot the percentage of released payload versus time to determine the cleavage kinetics.
 - Calculate the half-life (t½) of cleavage at each pH.

Visualizations

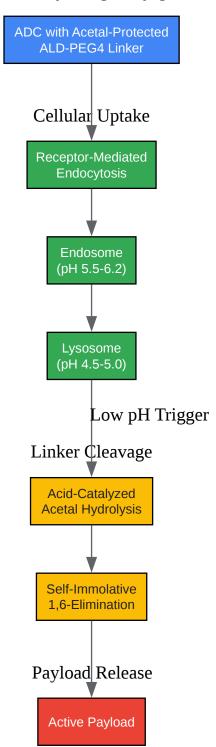
Experimental Workflow for In Vitro Cleavage Assay







Antibody-Drug Conjugate



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